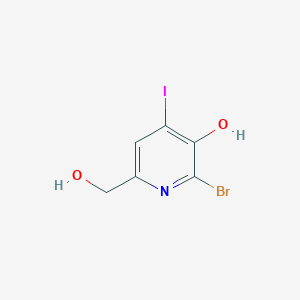

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

Beschreibung

BenchChem offers high-quality 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXKWIJLBNXVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1I)O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264205 | |

| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-32-5 | |

| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Structural Analysis of Highly Substituted Halogenated Pyridinols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly substituted halogenated pyridinols represent a pivotal class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and materials science. Their intricate structures, often characterized by dense functionalization and the presence of multiple halogen atoms, present considerable challenges to unambiguous structural elucidation. This guide provides a comprehensive, in-depth exploration of the multi-faceted analytical strategies required to confidently assign the structure of these complex molecules. We will delve into the causality behind experimental choices, emphasizing a self-validating system of integrated techniques including X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry. This document is intended to serve as a practical and authoritative resource for researchers navigating the complexities of these vital chemical entities.

The Challenge: Why Are These Molecules So Difficult to Characterize?

The structural analysis of highly substituted halogenated pyridinols is often complicated by a confluence of factors:

-

Isomerism: The pyridine ring allows for numerous positional isomers, and the addition of multiple, varied substituents creates a combinatorial explosion of possibilities. Distinguishing between these isomers is non-trivial.

-

Steric Hindrance: Dense substitution patterns can lead to sterically congested molecules, influencing bond angles, lengths, and overall conformation. This can result in unusual spectroscopic signatures.

-

Electronic Effects of Halogens: Halogen atoms significantly influence the electronic environment of the pyridinol ring through both inductive and resonance effects.[1] This can lead to complex and often counterintuitive shifts in NMR spectra and can affect ionization and fragmentation patterns in mass spectrometry.[2]

-

Tautomerism: Pyridinols can exist in equilibrium with their pyridone tautomers. The position of this equilibrium can be influenced by substitution, solvent, and solid-state packing, further complicating analysis.[3]

A singular analytical technique is rarely sufficient to overcome these challenges. Therefore, a holistic, integrated approach is not just recommended, but essential for achieving unequivocal structural assignment.

A Multi-faceted Analytical Approach: The Core Workflow

Caption: Integrated workflow for the structural elucidation of highly substituted halogenated pyridinols.

Key Analytical Techniques in Detail

X-Ray Crystallography: The Gold Standard

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure.[4] It reveals precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.[5]

Causality in Experimental Choice: The decision to pursue X-ray crystallography is driven by the need for an unequivocal structural proof, especially when spectroscopic data is ambiguous. The primary limitation is the ability to grow a high-quality single crystal.

Experimental Protocol: Single Crystal Growth

-

Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth.

-

Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., slow evaporation from a solution in chloroform, acetone, or ethanol).

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane) and place this vial inside a larger, sealed container with a solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

-

Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.[7][8] For highly substituted halogenated pyridinols, a suite of advanced 1D and 2D NMR experiments is required.[9][10]

Causality in Experimental Choice: The complexity of these molecules, with potential for overlapping signals and long-range couplings, necessitates the use of 2D NMR techniques to establish atomic connectivity and spatial relationships.

-

¹H NMR: Provides information on the chemical environment of protons. In aromatic systems, the chemical shifts (typically 6.5-8.0 ppm) and coupling constants can give clues about the substitution pattern.[11][12]

-

¹³C NMR: Shows the number of unique carbon environments. Aromatic carbons typically resonate in the 120-150 ppm range.[13]

-

¹⁹F NMR: If fluorine is present, ¹⁹F NMR is a highly sensitive technique that can provide crucial information about the number and environment of fluorine atoms.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing which protons are adjacent to each other.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and identifying quaternary carbons.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing insights into the 3D structure and conformation.

-

Experimental Protocol: 2D NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to determine appropriate spectral widths and acquisition times for the 2D experiments.

-

2D Experiment Setup: For each 2D experiment (HSQC, HMBC, etc.), set up the pulse sequence with appropriate parameters. For HMBC, it is crucial to set the long-range coupling delay to an appropriate value (typically optimized for a J-coupling of 8-10 Hz) to observe the desired correlations.

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) and analyze the cross-peaks to build up the molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[15]

Causality in Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is particularly important for halogenated compounds, as the isotopic patterns of chlorine and bromine are distinctive.[16]

-

Isotopic Pattern: The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in a characteristic pattern of peaks in the mass spectrum, which can reveal the number of these halogen atoms in the molecule.[16]

-

Fragmentation Analysis: The fragmentation pattern can provide valuable information about the connectivity of the molecule. The fragmentation of perhalogenated pyridine derivatives has been studied and can offer clues to the structure.[17][18]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like pyridinols.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).

-

Data Analysis: Use the accurate mass to calculate the molecular formula. Analyze the isotopic pattern to confirm the number of chlorine and bromine atoms.

Vibrational and Electronic Spectroscopy (IR and UV-Vis)

While not typically used for primary structure elucidation of complex molecules, IR and UV-Vis spectroscopy provide valuable complementary data.[19][20]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as O-H (hydroxyl), C=C, and C-N bonds within the pyridine ring.[21]

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be useful for confirming the nature of the aromatic system.[22]

Computational Chemistry: The In-Silico Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for validating a proposed structure.[23][24]

Causality in Experimental Choice: When spectroscopic data is complex or ambiguous, computational chemistry can be used to predict the NMR chemical shifts, vibrational frequencies, and other properties of a proposed structure.[25] A strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment.[26]

Experimental Workflow: DFT-Based Structural Validation

Caption: A typical workflow for validating a proposed molecular structure using DFT calculations.

Data Integration and Validation: Building the Complete Picture

The true power of this multi-faceted approach lies in the integration of all data points. The molecular formula from HRMS provides the fundamental building blocks. The connectivity and 3D information from 2D NMR are then used to assemble these blocks into a putative structure. If available, the X-ray structure provides the definitive answer. Finally, computational chemistry serves as a powerful tool to verify that the proposed structure is consistent with all of the observed spectroscopic data.

Table 1: Strengths and Limitations of Key Analytical Techniques

| Technique | Strengths | Limitations |

| X-Ray Crystallography | Provides definitive 3D structure; unambiguous. | Requires a high-quality single crystal; solid-state structure may differ from solution. |

| NMR Spectroscopy | Excellent for determining connectivity and solution-state conformation.[20] | Can have overlapping signals in complex molecules; interpretation can be challenging. |

| Mass Spectrometry | Provides accurate molecular formula and information on halogen content. | Does not provide direct information on connectivity or stereochemistry. |

| Computational Chemistry | Excellent for validating proposed structures and predicting spectroscopic properties.[23] | Accuracy is dependent on the level of theory and basis set used; requires a proposed structure. |

| IR & UV-Vis Spectroscopy | Quick and easy confirmation of functional groups and electronic systems.[19] | Provides limited information for detailed structure elucidation. |

Conclusion

The structural analysis of highly substituted halogenated pyridinols is a complex but achievable task. A rigid, single-method approach is prone to error and ambiguity. By embracing a flexible, integrated workflow that leverages the strengths of X-ray crystallography, advanced NMR, high-resolution mass spectrometry, and computational chemistry, researchers can achieve a high degree of confidence in their structural assignments. This self-validating system, where each piece of data corroborates the others, is the cornerstone of rigorous scientific inquiry in the development of novel pharmaceuticals and advanced materials.

References

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google Cloud.

- Spectroscopic Techniques in Modern Drug Characterization. (2025, September 30). Walsh Medical Media.

- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma.

- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025, August 27). Lab Manager.

- A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (2024, August 26). Spectroscopy Online.

- Advanced NMR Techniques and Applications. (n.d.). Fiveable.

- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025, September 1). ACS Omega.

- High-Resolution NMR for Complex Molecule Analysis. (2025, April 30). Creative Biostructure.

- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2012, January 6). Crystal Growth & Design.

- Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. (n.d.). Benchchem.

- Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. (2000). Rapid Communications in Mass Spectrometry.

- Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. (2020, October 26). Crystal Growth & Design.

- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.

- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019, June). Journal of Structural Chemistry.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).

- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. (n.d.). Modgraph.

- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- Facile synthesis, crystal growth, characterization and computational study of new pyridine‐based halogenated hydrazones: Unveiling the stabilization behavior in terms of noncovalent interactions. (2025, September 8). ResearchGate.

- New method facilitates the construction of medicines. (2023, December 6). University of Gothenburg.

- NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.

- 15.7 Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation.

- Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds. (2024, January 3). Taylor & Francis Online.

- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2025, August 6). ResearchGate.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). MDPI.

- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2023, February 18). Perelman School of Medicine at the University of Pennsylvania.

- Computational Chemistry-Guided Design of Selective Chemoresponsive Liquid Crystals Using Pyridine and Pyrimidine Functional Groups. (2025, October 7). ResearchGate.

Sources

- 1. New method facilitates the construction of medicines | University of Gothenburg [gu.se]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. paulrpalmer.com [paulrpalmer.com]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. med.upenn.edu [med.upenn.edu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Art of the Hinge: A Technical Guide to Heterocyclic Building Blocks in Kinase Inhibitor Synthesis

For researchers, scientists, and drug development professionals, the intricate dance between a kinase inhibitor and its target active site is a subject of constant exploration. At the heart of this interaction often lies a heterocyclic scaffold, a privileged structure that has proven its worth time and again in the quest for potent and selective kinase inhibitors. This guide provides an in-depth exploration of the core heterocyclic building blocks that form the backbone of modern kinase inhibitor discovery, delving into their synthesis, structure-activity relationships, and the strategic rationale behind their selection.

The Kinase Conundrum and the Heterocyclic Solution

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] Their ATP-binding site, a highly conserved pocket, presents both an opportunity and a challenge for inhibitor design. The key to success lies in achieving potent inhibition of the target kinase while maintaining selectivity against the hundreds of other kinases in the human kinome.[1]

This is where heterocyclic chemistry provides an elegant solution. Nitrogen-containing heterocycles, in particular, have emerged as "privileged scaffolds" in kinase inhibitor design.[3][4] Their ability to mimic the purine ring of ATP allows them to form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key anchoring point for many inhibitors.[5][6][7] The versatility of heterocyclic chemistry allows for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[8]

The Powerhouse Scaffolds: A Deep Dive into Key Heterocyclic Families

While a vast array of heterocycles have been explored, a select few have consistently demonstrated their utility in the synthesis of clinically successful kinase inhibitors. This section will explore the synthesis and application of some of the most prominent families.

The Pyrimidine Core: A Versatile ATP Mimic

The pyrimidine ring is a cornerstone of kinase inhibitor design, found in a multitude of FDA-approved drugs.[9][10][11] Its structural resemblance to the adenine core of ATP makes it an ideal scaffold for competitive inhibitors.[5][6]

The construction of substituted pyrimidine cores is a well-established area of organic synthesis. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.[11]

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Core [11]

-

Reaction Setup: To a solution of a β-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.1 eq) and a base like sodium ethoxide or potassium carbonate (1.2 eq).

-

Condensation: The reaction mixture is typically heated to reflux for several hours (e.g., 4-12 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 2-aminopyrimidine.

Diagram: General Synthetic Workflow for 2-Aminopyrimidines

Caption: General synthetic workflow for the 2-aminopyrimidine core.

Another powerful method for functionalizing the pyrimidine scaffold is through nucleophilic aromatic substitution (SNAr) on dihalopyrimidines.[5] This allows for the sequential and controlled introduction of different amine substituents at the 2- and 4-positions, a common feature in many kinase inhibitors.

Experimental Protocol: Sequential SNAr on 2,4-Dichloropyrimidine [5]

-

First Substitution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol. Add the first amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

-

Second Substitution: To the reaction mixture containing the 2-amino-4-chloropyrimidine intermediate, add the second amine (1.1 eq) and additional base if necessary. The temperature is often increased to drive the second substitution to completion.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 2,4-diaminopyrimidine is purified by column chromatography.

Table: Representative Pyrimidine-Based Kinase Inhibitors and their Targets

| Inhibitor | Heterocyclic Core | Target Kinase(s) |

| Imatinib | 2-Aminopyrimidine | Bcr-Abl, c-Kit, PDGFR |

| Gefitinib | Quinazoline (a fused pyrimidine) | EGFR |

| Erlotinib | Quinazoline | EGFR |

| Alisertib | Pyrimidine | Aurora Kinase A |

| Barasertib | Pyrimidine | Aurora Kinase B |

The Indole Scaffold: A Privileged Framework for Kinase Recognition

The indole ring system is another highly privileged scaffold in medicinal chemistry, with numerous indole-containing drugs approved for various indications, including cancer.[12][13] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for kinase inhibitors.

The synthesis of functionalized indoles is a rich area of organic chemistry. Classic named reactions like the Fischer, Bischler, and Reissert indole syntheses provide access to the core structure. For kinase inhibitor synthesis, the focus is often on the functionalization of a pre-formed indole ring, for instance, through C-H activation, cross-coupling reactions, or condensation reactions.[14]

A common strategy involves the coupling of a functionalized indole with another heterocyclic core. For example, the synthesis of Vandetanib, an EGFR and VEGFR inhibitor, involves the reaction of a 4-bromo-N-methyl-2,6-dinitroaniline with a substituted phenol, followed by reduction of the nitro groups and cyclization to form the indole core.

Experimental Protocol: One-Pot Synthesis of 3-Substituted Indoles [14]

-

Reaction Setup: In a reaction vessel, combine the indole (1.0 eq), an aldehyde (1.0 eq), and an amine (1.0 eq) in a suitable solvent like acetonitrile or an ionic liquid.

-

Catalysis: Add a Lewis acid catalyst, such as Yb(OTf)3-SiO2.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 3-substituted indole.

Diagram: Key Interactions of an Indole-Based Inhibitor in a Kinase Active Site

Caption: Key interactions of an indole-based inhibitor.

The Quinoline and Quinazoline Scaffolds: Fused Ring Systems with High Affinity

Quinoline and quinazoline are bicyclic heterocycles that have proven to be exceptionally effective scaffolds for kinase inhibitors, particularly targeting the EGFR family.[15][16] The fused ring system provides a rigid framework that can be appropriately substituted to achieve high binding affinity and selectivity.

The synthesis of quinazolines often starts from anthranilic acid derivatives. A common route to 4-anilinoquinazolines, a hallmark of many EGFR inhibitors, involves the initial formation of the quinazolinone core followed by chlorination and subsequent nucleophilic substitution with the desired aniline.[16]

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline

-

Quinazolinone Formation: React an anthranilic acid derivative with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) at high temperature to form the corresponding quinazolin-4(3H)-one.

-

Chlorination: Treat the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield the 4-chloroquinazoline.

-

Nucleophilic Substitution: React the 4-chloroquinazoline with a substituted aniline in a solvent like isopropanol or butanol, often with a catalytic amount of acid (e.g., HCl), to afford the final 4-anilinoquinazoline product.

Table: IC50 Values of Representative Quinazoline-Based EGFR Inhibitors [15]

| Inhibitor | EGFR IC50 (nM) |

| Gefitinib | 23 - 82 |

| Erlotinib | 2 |

| Lapatinib | 10.8 (EGFR), 9.8 (HER2) |

The Pyrazole and Fused Pyrazole Systems: Versatile Hinge Binders

Pyrazole and its fused derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine, are increasingly recognized as privileged scaffolds for kinase inhibitor design.[6][8][17] The pyrazolo[3,4-d]pyrimidine core, for instance, is a bioisostere of adenine and can effectively mimic the interactions of ATP with the kinase hinge region.[6]

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold often begins with a substituted pyrazole.[5]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core [5]

-

Pyrazole Formation: A common starting point is the reaction of a β-ketonitrile with hydrazine to form a 5-aminopyrazole-4-carbonitrile.

-

Pyrimidine Ring Annulation: The aminopyrazole is then cyclized with a one-carbon synthon like formamide or formic acid under heating to construct the fused pyrimidine ring, yielding a pyrazolo[3,4-d]pyrimidin-4-one.

-

Functionalization: The pyrimidinone can be converted to a 4-chloro derivative using a chlorinating agent (e.g., POCl3). This chloride is then a versatile handle for introducing various substituents via nucleophilic substitution.

Diagram: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Advanced Strategies and Future Outlook

The field of kinase inhibitor design is constantly evolving, with several innovative strategies leveraging heterocyclic chemistry.

-

Covalent Inhibitors: These inhibitors form a covalent bond with a specific amino acid residue, often a cysteine, in or near the active site.[18][19][20] Heterocyclic scaffolds are often used as the core structure, with an attached electrophilic "warhead" like an acrylamide or a cyanoacrylamide.[19][20] This approach can lead to inhibitors with high potency and prolonged duration of action.

-

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to the target kinase.[1][21][22] Heterocyclic fragments are particularly valuable in this approach.[23] Hits from these screens are then optimized and linked together to generate more potent lead compounds.

-

Scaffold Hopping: This strategy involves replacing a central heterocyclic core with a different one while maintaining or improving the desired biological activity.[24] This can be a powerful tool for navigating intellectual property landscapes and improving pharmacokinetic properties.

The future of kinase inhibitor synthesis will undoubtedly continue to rely heavily on the versatility and proven track record of heterocyclic building blocks. As our understanding of kinase biology deepens and new synthetic methodologies emerge, we can expect to see the development of even more sophisticated and effective heterocyclic kinase inhibitors.

References

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). Vertex AI Search.

- Heterocyclic Analogues As Kinase Inhibitors: A Focus Review. (2025).

- Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021). [No source provided].

- Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.

- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.

- Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). [No source provided].

- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025).

-

Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][5][15][16]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. (n.d.). [No source provided].

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). [No source provided].

- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Semantic Scholar.

- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). PMC.

- Recent advances in nitrogen-containing heterocycles for targeted anticancer therapy. (2024). [No source provided].

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). [No source provided].

- Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity rel

- A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega.

- A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. (n.d.). PMC.

- N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innov

- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2016).

- Fragment-based approaches to the discovery of kinase inhibitors. (n.d.). PubMed.

- Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. (n.d.). Apollo.

- Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR. (2015). PubMed.

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). [No source provided].

- The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI.

- Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. (2024).

- Nitrogen Containing Heterocycles as Anticancer Agents: An Overview. (n.d.).

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). Taylor & Francis.

- Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). [No source provided].

- 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.

- Warheads for designing covalent inhibitors and chemical probes. (n.d.).

- Fragment Based Drug Discovery. (n.d.). [No source provided].

- Design and Synthesis of Covalent Inhibitors Targeting Cysteines in the Hinge Region of the Protein Kinases S6K2 and MPS1. (2023). TOBIAS-lib.

- Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (n.d.). PubMed.

- Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021). PubMed.

- Six-membered Nitrogen-containing Heterocycles as Protein Kinase C Allosteric Modulators. (n.d.). HELDA - University of Helsinki.

- Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (n.d.).

- A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Bentham Science Publisher.

- Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (2026). MDPI.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- A Review on Heterocyclic Anticancer Compounds: Recent Advances. (n.d.).

- RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. (2021). IIP Series.

- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.

Sources

- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchtrendsjournal.com [researchtrendsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.uevora.pt [dspace.uevora.pt]

- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 15. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 18. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. [repository.cam.ac.uk]

- 19. Structure-based design and synthesis of covalent-reversible inhibitors to overcome drug resistance in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 23. mdpi.com [mdpi.com]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Thermodynamic stability of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

Abstract

This guide provides a comprehensive technical analysis of the thermodynamic stability of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Understanding the thermal and chemical stability of such a poly-functionalized molecule is paramount for its synthesis, purification, storage, and formulation. This document delineates the theoretical underpinnings of its stability, details rigorous experimental methodologies for its assessment—including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and explores potential degradation pathways. The protocols and data interpretation frameworks presented herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to confidently evaluate and manage the stability profile of this and similar complex molecules.

Introduction: The Imperative of Stability in Complex Molecules

The molecule 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol presents a unique combination of functional groups on a pyridine scaffold: two different halogens (bromine and iodine), a hydroxyl group, and a hydroxymethyl group. This structural complexity, while potentially offering diverse chemical reactivity for synthetic applications, also introduces multiple potential points of instability. A thorough understanding of its thermodynamic stability is not merely an academic exercise; it is a critical prerequisite for any practical application, from ensuring the integrity of a research sample to developing a stable and effective pharmaceutical formulation.

This guide moves beyond a simple recitation of facts to provide a holistic framework for stability assessment. We will explore the structural features influencing stability, provide field-tested protocols for thermal analysis, and discuss the logical interpretation of the resulting data to predict and mitigate potential degradation.

Physicochemical Profile and Structural Considerations

A foundational step in stability analysis is to characterize the molecule's basic physical and chemical properties. These attributes provide the first clues to its behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrINO₂ | [1] |

| Molecular Weight | 317.92 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| Melting Point | 141-142 °C | [2] |

| pKa | 3.96±0.10 (Predicted) | [2] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Inherent Structural Factors Influencing Stability:

-

Halogen Substituents: The pyridine ring is decorated with both bromine and iodine. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This bond energy disparity suggests that deiodination is a more probable initial step in thermal or photolytic degradation compared to debromination.

-

Hydroxymethyl and Hydroxyl Groups: The presence of these protic groups introduces the possibility of both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding, particularly between the 3-hydroxyl and the 2-bromo or the pyridine nitrogen, could impart additional conformational rigidity and increase the energy required to initiate degradation. Conversely, these groups, especially the primary alcohol of the hydroxymethyl moiety, represent potential sites for oxidation.

-

Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. The cumulative electron-withdrawing effects of the halogen and hydroxyl substituents can influence its overall stability and reactivity towards nucleophilic attack, a potential degradation pathway under certain pH conditions.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on empirical data generated through controlled thermal analysis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this assessment, providing complementary information on thermal transitions and mass loss, respectively.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[3][4] It is indispensable for identifying melting points, phase transitions (polymorphism), and the onset of decomposition.[5][6]

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. For analysis of decomposition where gas evolution is expected, a pinhole lid is recommended to prevent pressure buildup.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant rate of 10 °C/min. A constant heating rate is crucial for reproducible results.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Caption: Workflow for DSC analysis of thermodynamic stability.

-

Endothermic Peak: A sharp endothermic peak (heat absorption) will correspond to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point, and its shape provides an indication of purity (sharper peaks suggest higher purity).

-

Exothermic/Endothermic Events Post-Melting: Any significant thermal events following the melt are typically indicative of decomposition.[4] Decomposition can be exothermic (bond breaking and formation releasing energy) or endothermic (simple fragmentation). The onset temperature of this event is a critical indicator of the compound's thermal stability limit.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It provides quantitative data on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound onto a tared TGA sample pan (platinum or ceramic).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant rate of 10 °C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert environment.

-

-

Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the weight loss curve (DTG) can also be plotted to highlight the temperatures of maximum mass loss rate.

Caption: Workflow for TGA analysis of thermal stability.

The resulting TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat baseline until a certain temperature, after which a sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key parameter for defining the upper limit of the compound's thermal stability. Multiple steps in the weight loss curve would suggest a multi-stage decomposition process.

Potential Degradation Pathways

Beyond simple thermal decomposition, it is crucial for drug development professionals to understand how the molecule behaves under various stress conditions (forced degradation). Halogenated pyridines can undergo several types of degradation.[9][10]

-

Dehalogenation: This is a primary anticipated degradation route.

-

Thermal Dehalogenation: As indicated by the C-I bond's lower bond dissociation energy, the loss of iodine is the most likely initial thermal degradation step.

-

Photolytic Dehalogenation: UV irradiation can induce the cleavage of carbon-halogen bonds, leading to dehalogenation.[9] Studies on 2-halogenated pyridines show they are rapidly dehalogenated upon UV exposure.[9]

-

Reductive Dehalogenation: Certain catalytic systems can facilitate the removal of halogens.[11]

-

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The electron-rich phenol moiety is also susceptible to oxidation, which can lead to colored degradation products.

-

Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, extreme pH conditions could potentially facilitate nucleophilic substitution of the halogen atoms, particularly if activated by the ring's electron deficiency.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromo-3-hydroxy-6-iodopyridine | 129611-32-1 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. news-medical.net [news-medical.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 8. azom.com [azom.com]

- 9. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

Technical Guide: Biological Targeting & Synthetic Utility of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol Scaffolds

[1]

Executive Summary

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol represents a high-value "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in its orthogonal reactivity profile : the significant reactivity difference between the C4-iodine and C2-bromine allows for sequential, regioselective functionalization without the need for protecting groups.[1]

Biologically, the pyridin-3-ol core acts as a privileged pharmacophore, capable of mimicking phenol-based substrates and engaging in bidentate hydrogen bonding.[1] This guide analyzes its application in targeting Lactate Dehydrogenase A (LDHA) for metabolic oncology, Kinase Hinge Regions for signal transduction inhibition, and Bromodomains (BET) for epigenetic modulation.[1]

Part 1: Structural Analysis & Pharmacophore Mapping[1]

The Orthogonal Reactivity Platform

The molecule functions as a tri-vector core. The distinct electronic environments of the halogens allow medicinal chemists to "grow" the molecule in specific directions to probe biological pockets.

| Position | Substituent | Electronic Character | Synthetic Utility | Biological Role (Post-Modification) |

| C3 | Hydroxyl (-OH) | H-bond Donor/Acceptor | Metal chelation; O-alkylation | Hinge Binder (Kinases); Zinc Binder (Metalloenzymes) |

| C4 | Iodine (-I) | Soft Electrophile | High Reactivity: 1st Suzuki/Sonogashira coupling | Vector towards Hydrophobic Back Pocket (Kinases) |

| C2 | Bromine (-Br) | Harder Electrophile | Lower Reactivity: 2nd Cross-coupling | Vector towards Solvent Front or Gatekeeper residues |

| C6 | Hydroxymethyl | Polar/Metabolic Handle | Oxidation to CHO/COOH; Etherification | Solubilizing group; H-bond interactions |

Pharmacophore Visualization

The following diagram illustrates the chemical logic of the scaffold, highlighting the sequential functionalization strategy essential for library generation.

Figure 1: Pharmacophore map detailing the orthogonal reactivity and binding potential of the scaffold.[1]

Part 2: Primary Biological Targets[1]

Lactate Dehydrogenase A (LDHA)

Therapeutic Context: Metabolic Oncology (Warburg Effect).[1][2] LDHA catalyzes the conversion of pyruvate to lactate, regenerating NAD+ to sustain glycolysis in hypoxic tumor cells.[1][2][3][4]

-

Mechanism of Action: The 3-hydroxypyridine motif acts as a bioisostere of the enol form of pyruvate or oxamate. It binds in the active site, often chelating the active site Arg171 or His195 residues.[1]

-

Analog Design:

-

The C4-position (via Iodine displacement) is used to introduce lipophilic aryl groups that displace the NADH cofactor or bind to the adjacent hydrophobic groove.

-

The C6-hydroxymethyl group mimics the carboxylate of pyruvate or provides water-mediated contacts.

-

Kinase Inhibition (Type I/II)

Therapeutic Context: Oncology (EGFR, PI3K, CDK pathways).[1] Pyridines are classic "hinge binders."

-

Mechanism of Action: The N1 (acceptor) and C3-OH (donor) form a bidentate hydrogen bond with the backbone amide and carbonyl of the kinase hinge region (mimicking the adenine ring of ATP).

-

Analog Design:

-

C4-Substitution: Projects into the "gatekeeper" region or the hydrophobic back pocket (selectivity filter).

-

C2-Substitution: Projects towards the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached via the bromine handle.[1]

-

Bromodomain (BET) Inhibition

Therapeutic Context: Epigenetic regulation (c-Myc downregulation).[1]

-

Mechanism: The pyridin-3-ol system can mimic the acetyl-lysine (KAc) recognition motif recognized by Bromodomain and Extra-Terminal (BET) proteins (BRD4).[1]

Part 3: Synthetic Protocols & Validation

Protocol: Regioselective Sequential Cross-Coupling

Objective: To synthesize a library of C4-functionalized analogs while retaining the C2-bromide for subsequent diversification.

Reagents:

-

Scaffold: 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol (1.0 eq)[1]

-

Boronic Acid: Aryl-B(OH)2 (1.1 eq)[1]

-

Catalyst: Pd(PPh3)4 (5 mol%)[1]

-

Base: Na2CO3 (2.0 M aqueous)[1]

-

Solvent: DME/Ethanol/Water (4:1:1)[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the scaffold, aryl boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction (C4-Selective): Heat to 60°C for 4 hours. Note: Do not exceed 80°C to prevent reaction at the C2-bromine position.

-

Monitoring: Monitor via LC-MS. The C4-I bond is significantly weaker (approx. 50-60 kcal/mol bond dissociation energy difference in this context) than the C2-Br bond.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The product will retain the C2-Br signal in MS analysis (M+ and M+2 pattern).

Protocol: LDHA Enzymatic Inhibition Assay

Objective: To validate target engagement of the synthesized analogs.

Principle: Measure the consumption of NADH (absorbance decrease at 340 nm) as pyruvate is converted to lactate.

Materials:

-

Recombinant human LDHA (hLDHA).

-

Substrate: Pyruvate (1 mM final).

-

Cofactor: NADH (150 µM final).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Compound Prep: Dissolve analogs in DMSO (10 mM stock). Serial dilute to 100x final concentration.

-

Enzyme Mix: Dilute hLDHA in buffer to 2 nM. Add 1 µL of compound to 49 µL of Enzyme Mix in a 96-well UV-transparent plate. Incubate for 15 min at 25°C.

-

Start Reaction: Add 50 µL of Substrate Mix (Pyruvate + NADH).

-

Measurement: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes using a kinetic microplate reader.

-

Analysis: Calculate slope (Vmax). Determine IC50 using non-linear regression (GraphPad Prism).

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow from scaffold acquisition to biological validation, emphasizing the decision gates based on the C4 vs. C2 substitution.

Figure 2: Experimental workflow for library generation and target validation.

References

-

Rani, R. et al. (2025). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. MDPI. Available at: [Link][1]

-

Fauber, B. P. et al. (2014). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Ciceri, P. et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology. Available at: [Link]

Sources

- 1. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Oxidation of Halogenated Pyridinemethanols

Introduction & Strategic Analysis

Halogenated pyridine aldehydes and carboxylic acids are critical pharmacophores in medicinal chemistry.[1] However, the oxidation of halogenated pyridinemethanols presents a unique set of electronic and steric challenges compared to standard benzylic alcohols.

The Chemical Challenge

-

Nitrogen Lone Pair Interference: The basic nitrogen atom (

) can coordinate with Lewis-acidic metal oxidants (e.g., PCC, PDC), often resulting in catalyst poisoning or the formation of stable, insoluble adducts.[1] -

Electronic Deactivation: Halogen substituents (F, Cl, Br, I) exert a strong inductive effect (-I), rendering the hydroxymethyl group less nucleophilic.[1] This often necessitates "activated" reagents or longer reaction times.[1]

-

Halogen Integrity: The oxidation method must be mild enough to prevent oxidative insertion into the carbon-halogen bond (specifically C-I or C-Br) or nucleophilic aromatic substitution (

) under harsh basic conditions.[1]

Decision Matrix

Select your protocol based on the desired oxidation state and substrate sensitivity.

Figure 1: Strategic reagent selection guide for pyridine oxidation.[1]

Method A: Selective Oxidation to Aldehydes (Activated MnO₂)[1][3]

Best For: Large-scale preparation of aldehydes where the alcohol is "benzylic" (pyridylic).[1] Mechanism: Radical mechanism on the heterogeneous surface of the oxidant.

Activated Manganese Dioxide (

Protocol 1: MnO₂ Oxidation

Reagents:

-

Substrate: (6-Chloropyridin-3-yl)methanol (Example)[1]

-

Oxidant: Activated Manganese Dioxide (

) [Sigma-Aldrich Grade or precipitated][1] -

Solvent: Dichloromethane (DCM) or Chloroform (

)[1]

Step-by-Step Workflow:

-

Activation (Critical): If using older stock, heat

at 110°C in an oven for 12 hours prior to use to remove adsorbed water. -

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine alcohol (1.0 equiv) in DCM (0.1 M concentration).

-

Addition: Add Activated

(10.0 equiv by mass is standard; typically 5–10 weight equivalents relative to substrate).[1]-

Note: A large excess is required because the reaction is surface-area dependent.

-

-

Reaction: Stir vigorously at room temperature (RT) or mild reflux (40°C).

-

Workup: Filter the black suspension through a pad of Celite (diatomaceous earth) to remove the manganese salts. Wash the pad copiously with DCM.

-

Purification: Concentrate the filtrate in vacuo. The product is usually pure enough for the next step.

Figure 2: Workflow for heterogeneous MnO2 oxidation.

Method B: Oxidation to Carboxylic Acids (TEMPO/BAIB)[1]

Best For: Direct conversion to carboxylic acids without isolating the aldehyde. Mechanism: Anelli-Montanari Oxidation variant.[1] TEMPO acts as the catalytic oxidant, regenerated by the stoichiometric co-oxidant (BAIB).[1]

This method is superior to Permanganate (

Protocol 2: TEMPO/BAIB Oxidation

Reagents:

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)[1]

-

Co-oxidant: Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv)[1]

-

Solvent: Acetonitrile (

) / Water (

Step-by-Step Workflow:

-

Dissolution: Dissolve the halogenated pyridine alcohol (1.0 mmol) in a 1:1 mixture of

and water (5 mL total). -

Catalyst Addition: Add TEMPO (0.1 mmol, 10 mol%). The solution will turn orange/red.

-

Oxidant Addition: Add BAIB (2.2 mmol) in one portion.

-

Reaction: Stir at room temperature.

-

Observation: The reaction is usually complete within 2–4 hours.

-

-

Quench: Add 10% aqueous sodium thiosulfate (

) to destroy excess oxidant. -

Workup:

Method C: The "Universal" Alternative (Dess-Martin Periodinane)[1]

Best For: Substrates that fail with MnO₂ or contain sensitive functional groups prone to epimerization.[1] Why: DMP is a homogeneous oxidant that works rapidly (often <1 hour) and tolerates the basic pyridine nitrogen well.

Protocol 3: DMP Oxidation[4]

-

Setup: Dissolve alcohol (1.0 equiv) in wet DCM (water accelerates DMP oxidation mechanism).[1]

-

Addition: Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

-

Reaction: Warm to RT and stir for 30–60 mins.

-

Workup (Critical): Quench with a 1:1 mixture of saturated

and saturated

Comparative Data Summary

| Feature | Activated MnO₂ | TEMPO / BAIB | Dess-Martin (DMP) | Swern Oxidation |

| Product | Aldehyde | Carboxylic Acid | Aldehyde | Aldehyde |

| Reaction Type | Heterogeneous | Homogeneous | Homogeneous | Homogeneous |

| Conditions | Reflux/RT, 12h+ | RT, 2-4h | RT, <1h | -78°C (Cryogenic) |

| Halogen Tolerance | Excellent | Excellent | Excellent | Good |

| N-Coordination | No issue | Minimal | Minimal | Minimal |

| Scalability | High (Kg scale) | Medium | Medium (Costly) | High |

| Main Drawback | Variable activity | Iodine waste | Explosive risk (solid) | Stench (DMS), Temp control |

References

-

Manganese Dioxide Oxidation

-

TEMPO/BAIB Oxidation (Acid Synthesis)

-

Dess-Martin Periodinane (Mechanism & Protocol)

-

Swern Oxidation (General)

Sources

Synthesis of fused heterocycles starting from 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

An In-Depth Guide to the Synthesis of Fused Heterocycles from 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

Abstract

Fused pyridine heterocycles, such as furo-, thieno-, and pyrrolo[3,2-b]pyridines, represent privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties.[1][2][3] This application note provides a comprehensive technical guide for the strategic synthesis of these valuable fused systems utilizing a highly versatile and polyfunctionalized starting material: 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol . We will explore the inherent chemical logic of this starting material, focusing on the differential reactivity of its halogenated sites to achieve regioselective functionalization. Detailed protocols for palladium-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and Suzuki couplings, followed by intramolecular cyclization strategies, are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced synthetic methodologies for the construction of complex heterocyclic libraries.

The Strategic Advantage of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

The synthetic utility of 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol stems from the orthogonal reactivity of its functional groups. Understanding this inherent reactivity is paramount for designing efficient and selective synthetic routes.

-

Differential Halogen Reactivity : The pyridine core is substituted with both bromine and iodine. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the rate of oxidative addition, which is typically the rate-determining step. The reactivity trend is C–I > C–Br > C–Cl.[4] This predictable difference allows for the selective functionalization of the C-4 position (iodo) while leaving the C-2 position (bromo) intact for subsequent transformations. This stepwise approach is fundamental to building molecular complexity in a controlled manner.

-

Nucleophilic Hydroxyl Group (C3-OH) : The phenol-like hydroxyl group at the C-3 position is strategically positioned to act as an intramolecular nucleophile. Following the introduction of a suitable electrophilic partner at the C-4 position, this hydroxyl group can readily participate in annulation reactions to form a five-membered furan ring, yielding furo[3,2-b]pyridine cores.

-

Versatile Hydroxymethyl Group (C6-CH₂OH) : The hydroxymethyl group at C-6 serves as a synthetic handle that can be used for secondary cyclizations or further modifications. For example, it can be oxidized to an aldehyde to facilitate Pictet-Spengler type reactions for the formation of additional fused rings.

Pathway A: Synthesis of Furo[3,2-b]pyridine Derivatives

The most direct route to a fused heterocycle from the starting material is the synthesis of the furo[3,2-b]pyridine scaffold. This is elegantly achieved through a one-pot or sequential Sonogashira coupling followed by an intramolecular heteroannulation.[1][5][6]

Principle

The synthesis begins with a regioselective Sonogashira coupling of a terminal alkyne at the C-4 iodo position.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting 4-alkynyl-2-bromo-6-(hydroxymethyl)pyridin-3-ol intermediate is then subjected to cyclization. The C3-hydroxyl group attacks the proximal carbon of the alkyne (5-exo-dig cyclization), a process that can be promoted by base or a secondary catalyst to furnish the furan ring.

Detailed Experimental Protocol: Sonogashira Coupling & Cyclization

This protocol describes a general procedure for the one-pot synthesis of a 2-bromo-4-substituted-furo[3,2-b]pyridine derivative.

Materials:

-

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Copper(I) iodide [CuI] (5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol, Pd(PPh₃)₄, and CuI.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the base (Et₃N or DIPEA) and the terminal alkyne.

-

Reaction: Stir the mixture at room temperature to 60 °C. The optimal temperature will depend on the alkyne's reactivity. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The initial coupling is typically complete within 2-4 hours.

-

Cyclization: Once the starting material is consumed, the temperature can be increased to 80-100 °C to drive the intramolecular cyclization. This step may take an additional 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired furo[3,2-b]pyridine product.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 → 80 | 70-90 | [1][9] |

| PdCl₂(PPh₃)₂ / CuI | DIPEA | THF | 60 → 100 | 65-85 | [10] |

| Pd/C / CuI | Et₃N | EtOH | Ultrasound | 75-95 | [5][6] |

Pathway B: Synthesis of Pyrrolo[3,2-b]pyridine Derivatives

The synthesis of the pyrrolo[3,2-b]pyridine core, an isostere of indole, requires the introduction of a nitrogen atom, which can be achieved via Buchwald-Hartwig amination.[11]

Principle

The first step is a regioselective Buchwald-Hartwig C-N cross-coupling at the C-4 iodo position with a primary amine or an ammonia equivalent.[11][12] The choice of amine is critical for the subsequent cyclization strategy. For a direct cyclization, an amine with a protected hydroxyl group (e.g., 2-aminoethanol with a silyl protecting group) could be used. After coupling, deprotection would free the hydroxyl group to displace a tosylate or mesylate derived from the C-6 hydroxymethyl group, forming the fused pyrrolidine ring, which can then be oxidized to the pyrrole.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol covers the initial amination step. Subsequent cyclization conditions must be developed based on the specific amine used.

Materials:

-

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol (1.0 equiv)

-

Primary Amine (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%)

-

Ligand (e.g., Xantphos, BINAP) (1.1-1.2 x mol% of Pd)

-

Base (e.g., Cs₂CO₃, K₃PO₄) (2.0-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor, ligand, and base to a dry reaction vessel.

-

Solvent and Reagents: Add the anhydrous solvent, followed by the starting pyridinol and the amine.

-

Inert Atmosphere: Seal the vessel and remove it from the glovebox. If not using a glovebox, ensure the setup is thoroughly purged with an inert gas.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via column chromatography.

| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Reference |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | [13] |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 100 | [11] |

| "XantPhos Pd G3" | (Internal) | DBU | MeCN/PhMe | 140 | [14] |

Further Diversification at the C-2 Position

A key advantage of this synthetic platform is the ability to perform a second cross-coupling reaction at the C-2 bromo position after the initial fused ring has been constructed. This allows for the introduction of additional diversity elements. The Suzuki-Miyaura coupling is an excellent choice for this transformation.

Principle

With the C-4 position now part of a fused heterocyclic system, the C-2 bromo substituent becomes the most reactive site for a subsequent palladium-catalyzed reaction. A Suzuki-Miyaura coupling with an aryl- or heteroarylboronic acid can be used to install a variety of substituents, which is a common strategy in drug discovery programs.[15][16]

Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-fused pyridine substrate (from Pathway A or B) (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

Reaction Setup: To a reaction vial, add the 2-bromo-fused pyridine, arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vial and purge with an inert gas.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture to 80-120 °C (conventional heating or microwave). Monitor for completion.

-

Workup and Purification: Perform a standard aqueous workup followed by column chromatography to isolate the 2-aryl-fused pyridine product.

General Experimental Workflow

Conclusion

The strategic design of the 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol scaffold provides a powerful and versatile entry point for the synthesis of medicinally relevant fused heterocyclic systems. By exploiting the predictable, differential reactivity of the C-I and C-Br bonds, chemists can achieve regioselective, sequential functionalization. The protocols outlined in this guide for Sonogashira, Buchwald-Hartwig, and Suzuki couplings, coupled with intramolecular cyclization strategies, offer a robust toolbox for creating libraries of novel furo[3,2-b]pyridines, pyrrolo[3,2-b]pyridines, and their derivatives for application in drug discovery and materials science.

References

- BenchChem. (2025).

-

Ellsworth, E. L., et al. (2009). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. PMC. [Link]

-

Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Özdemir, A., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]

-

Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science. [Link]

-

Gomes, P.A.C., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]

-

ResearchGate. (n.d.). Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry. [Link]

-

Klemm, L. H., et al. (1970). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry. [Link]

-

Gulea, M., et al. (2003). Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Reisberg, S. H., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Chemistry Lair. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Note: Microwave-Assisted Synthesis Using 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol for Accelerated Drug Discovery

An In-Depth Technical Guide

Abstract